Cas no 1365967-97-0 (2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride)
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2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(6-chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine,dihydrochloride
- 2-(6-chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine
- dihydrochloride
- 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride
- SC1386
- 2-(6-CHLOROH-IMIDAZO[1,2-A]PYRIDIN-2-YL)ETHANAMINE 2HCL
- 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethan-1-amine--hydrogen chloride (1/2)
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- Inchi: 1S/C8H10ClN3O.2ClH/c9-6-3-12-4-7(1-2-10)11-8(12)13-5-6;;/h4-5H,1-3,10H2;2*1H
- InChI Key: RALLJUGBTLNTCY-UHFFFAOYSA-N
- SMILES: ClC1=COC2=NC(=CN2C1)CCN.Cl.Cl
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 221
- Topological Polar Surface Area: 53.1
2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A449039469-1g |
2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride |
1365967-97-0 | 95% | 1g |
471.24 USD | 2021-06-15 | |
Chemenu | CM321254-1g |
2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride |
1365967-97-0 | 95% | 1g |
$445 | 2023-03-04 |
2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride
Comprehensive Overview of 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine Dihydrochloride (CAS No. 1365967-97-0)
The compound 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride (CAS No. 1365967-97-0) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural framework, combining an imidazo[2,1-b][1,3]oxazine core with an ethylamine side chain, positions it as a promising candidate for therapeutic applications. Researchers are particularly interested in its potential role as a modulator of enzymatic activity or receptor binding, given its structural resemblance to bioactive heterocycles.
In recent years, the demand for novel heterocyclic compounds like 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride has surged, driven by advancements in drug discovery and personalized medicine. This compound's CAS No. 1365967-97-0 is frequently searched in academic databases and patent repositories, reflecting its relevance in cutting-edge research. Its chloro-substituted imidazooxazine moiety is of particular interest due to its potential to enhance metabolic stability and target selectivity in drug design.
The synthesis and characterization of 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride involve multi-step organic transformations, often starting from commercially available precursors. Key steps typically include cyclization reactions to form the imidazo[2,1-b][1,3]oxazine scaffold, followed by functional group modifications to introduce the ethylamine side chain. The dihydrochloride salt form (CAS No. 1365967-97-0) is preferred for its improved solubility and stability, making it more amenable to biological testing.
From a pharmacological perspective, the 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine scaffold has shown promise in preliminary studies targeting neurological and inflammatory pathways. Its structural features align with current trends in small-molecule drug development, where researchers prioritize compounds with balanced lipophilicity and hydrogen-bonding capacity. The chloro substituent at the 6-position may contribute to enhanced binding affinity, a hypothesis supported by molecular docking simulations.
Analytical characterization of CAS No. 1365967-97-0 typically employs advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and elucidate its three-dimensional conformation, which is crucial for structure-activity relationship (SAR) studies. The dihydrochloride salt form exhibits distinct spectroscopic signatures, particularly in its 1H-NMR spectrum, where the protonation of the amine group causes predictable shifts in resonance patterns.
In the context of current research trends, 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride aligns with several hot topics in medicinal chemistry. These include the exploration of imidazo-fused heterocycles as kinase inhibitors and the development of CNS-penetrant compounds for neurodegenerative diseases. The scientific community's growing interest in this compound is evidenced by its inclusion in recent patent applications and preclinical studies, particularly those investigating novel mechanisms of action.
From a commercial standpoint, CAS No. 1365967-97-0 is available through specialized chemical suppliers catering to pharmaceutical and biotechnology sectors. Its pricing and availability often reflect the complexity of its synthesis and the purity grade required for research purposes. Researchers frequently inquire about bulk synthesis capabilities and custom modifications of the imidazo[2,1-b][1,3]oxazine core, indicating its versatility as a building block for derivative compounds.
Environmental and handling considerations for 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment (PPE) is recommended when working with this material. Its stability under various pH conditions and thermal profiles are well-documented in technical datasheets provided by manufacturers.
Future research directions for this compound may explore its potential in combination therapies or as a precursor for radiopharmaceuticals. The presence of the chloro substituent offers opportunities for further functionalization via cross-coupling reactions, a strategy increasingly employed in fragment-based drug discovery. As the pharmaceutical industry continues to prioritize targeted therapies, compounds like 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride (CAS No. 1365967-97-0) will likely remain at the forefront of innovative drug development pipelines.
In summary, 2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride represents a compelling case study in modern medicinal chemistry. Its structural complexity, combined with its potential biological activities, makes it a valuable subject for both academic and industrial research. The frequent queries surrounding its CAS No. 1365967-97-0 in scientific literature and chemical databases underscore its importance as a research tool in the ongoing quest for novel therapeutic agents.
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